CGS 27023A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

169799-04-6 |

|---|---|

Molecular Formula |

C18H24ClN3O5S |

Molecular Weight |

429.9 g/mol |

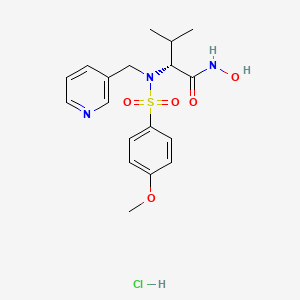

IUPAC Name |

(2R)-N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride |

InChI |

InChI=1S/C18H23N3O5S.ClH/c1-13(2)17(18(22)20-23)21(12-14-5-4-10-19-11-14)27(24,25)16-8-6-15(26-3)7-9-16;/h4-11,13,17,23H,12H2,1-3H3,(H,20,22);1H/t17-;/m1./s1 |

InChI Key |

ZVYIZSNCEAHMCF-UNTBIKODSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |

Canonical SMILES |

CC(C)C(C(=O)NO)N(CC1=CN=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of CGS 27023A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A, also known as MMI-270, is a potent, orally active, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs). As a member of the hydroxamic acid and sulfonamide class of compounds, its mechanism of action is centered on the direct inhibition of these zinc-dependent endopeptidases, which play a critical role in the turnover and degradation of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in a wide range of pathologies, including arthritis, cancer metastasis, and cardiovascular diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

The primary mechanism of action of this compound is the potent and reversible inhibition of a range of matrix metalloproteinases. This inhibitory activity is achieved through the chelation of the catalytic zinc ion (Zn²⁺) residing in the active site of the MMPs. The hydroxamic acid moiety (-CONHOH) of this compound acts as a strong bidentate ligand, forming a stable complex with the zinc ion, thereby rendering the enzyme catalytically inactive. This prevents the MMP from binding to and cleaving its natural substrates within the extracellular matrix.[1][2]

A nuclear magnetic resonance (NMR) structure of this compound bound to the active site of MMP-1 has provided detailed insights into the specific molecular interactions that govern its inhibitory activity.[1][3]

Quantitative Inhibitory Activity

The potency of this compound against several key MMPs has been quantified through the determination of its inhibitory constants (Ki). These values, summarized in the table below, demonstrate the compound's broad-spectrum inhibitory profile.

| Matrix Metalloproteinase (MMP) | Inhibitory Constant (Ki) (nM) |

| MMP-1 (Collagenase-1) | 33 |

| MMP-2 (Gelatinase-A) | 20 |

| MMP-3 (Stromelysin-1) | 43 |

| MMP-9 (Gelatinase-B) | 8 |

Data compiled from publicly available research.

Experimental Protocols

In Vitro MMP Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a general method for determining the inhibitory activity of this compound against a specific MMP using a FRET-based assay.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, -2, -3, -9)

-

FRET-based MMP substrate peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer.

-

In a 96-well black microplate, add 50 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

-

Add 25 µL of the recombinant MMP enzyme solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET substrate solution (pre-diluted in Assay Buffer to the desired final concentration) to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C. Record readings every 1-2 minutes for 30-60 minutes.

-

The initial reaction rates (slopes of the fluorescence versus time curves) are calculated.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Caption: Workflow for determining MMP inhibitory activity using a FRET-based assay.

In Vitro Cartilage Degradation Model (Interleukin-1α Induced)

This protocol describes a method to assess the protective effects of this compound on cartilage explants stimulated with the pro-inflammatory cytokine IL-1α.

Materials:

-

Bovine or porcine articular cartilage explants

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Recombinant human Interleukin-1α (IL-1α)

-

This compound stock solution (in DMSO)

-

Papain digestion solution

-

Dimethylmethylene blue (DMMB) dye for glycosaminoglycan (GAG) quantification

-

Hydroxyproline assay kit for collagen quantification

Procedure:

-

Harvest cylindrical cartilage explants from fresh bovine or porcine joints under sterile conditions.

-

Culture the explants in DMEM with 10% FBS for 24-48 hours to equilibrate.

-

Replace the medium with serum-free DMEM and treat the explants with:

-

Vehicle control (DMSO)

-

IL-1α (e.g., 10 ng/mL)

-

IL-1α + this compound (at various concentrations)

-

-

Culture the explants for 7-14 days, collecting the conditioned medium and replacing it with fresh treatment medium every 2-3 days.

-

At the end of the culture period, digest the cartilage explants with papain.

-

Quantify the amount of sulfated glycosaminoglycans (a measure of proteoglycan content) released into the conditioned medium and remaining in the digested explants using the DMMB assay.

-

Quantify the amount of hydroxyproline (a measure of collagen content) in the papain-digested explants using a hydroxyproline assay kit.

-

The protective effect of this compound is determined by comparing the GAG and collagen content in the this compound-treated groups to the IL-1α-only treated group.

Caption: Workflow for assessing the chondroprotective effects of this compound.

Impact on Cellular Signaling Pathways

By inhibiting MMPs, this compound indirectly modulates a multitude of cellular signaling pathways that are dependent on the integrity and composition of the extracellular matrix. MMPs are not only responsible for ECM degradation but also for the processing of various signaling molecules, including growth factors, cytokines, and cell surface receptors. The inhibition of specific MMPs by this compound can therefore have profound effects on cell behavior, including proliferation, migration, invasion, and apoptosis.

MMP-9 Signaling Pathway

MMP-9 is heavily implicated in cancer progression and inflammation. Its inhibition by this compound can disrupt these processes by preventing the degradation of basement membrane components and modulating the activity of signaling molecules.

Caption: this compound inhibits MMP-9, preventing ECM degradation and growth factor release.

MMP-2 Signaling Pathway

MMP-2 is involved in tissue remodeling and angiogenesis. Its inhibition by this compound can impact these processes.

Caption: this compound inhibits MMP-2, affecting tissue remodeling and bioactive molecule processing.

MMP-1 and MMP-3 in Arthritis

In the context of arthritis, MMP-1 (collagenase-1) and MMP-3 (stromelysin-1) are key drivers of cartilage degradation. This compound's inhibition of these enzymes is central to its therapeutic potential in this disease.

Caption: this compound inhibits MMP-1 and MMP-3, protecting collagen and proteoglycans.

Conclusion

This compound is a well-characterized, broad-spectrum inhibitor of matrix metalloproteinases. Its mechanism of action, centered on the chelation of the catalytic zinc ion in the active site of MMPs, has been validated through extensive in vitro and in vivo studies. By preventing the degradation of the extracellular matrix and modulating MMP-dependent signaling pathways, this compound holds therapeutic potential for a variety of diseases characterized by excessive MMP activity. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this and similar classes of compounds. Further research into the development of more selective MMP inhibitors continues to be an active and promising area of investigation.

References

- 1. High-resolution solution structure of the catalytic fragment of human collagenase-3 (MMP-13) complexed with a hydroxamic acid inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Matrix Metalloproteinase Inhibitor CGS 27023A

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). As a broad-spectrum inhibitor, it has demonstrated significant activity against several MMPs that are key players in tissue remodeling, inflammation, and cancer progression. This guide provides a detailed analysis of the inhibitory constants (Ki values) of this compound for MMP-1, MMP-2, MMP-3, and MMP-9, outlines a representative experimental protocol for determining these values, and presents visual diagrams of relevant biological pathways to contextualize its mechanism of action.

Data Presentation: Inhibitory Potency of this compound

The efficacy of an enzyme inhibitor is quantified by its inhibitory constant (Ki), with lower values indicating greater potency. This compound has been shown to be a nanomolar inhibitor of several MMPs. The Ki values for this compound against four key MMPs are presented below.

| MMP Isoform | Common Name | Ki (nM) |

| MMP-1 | Collagenase-1 | 33 |

| MMP-2 | Gelatinase-A | 20 |

| MMP-3 | Stromelysin-1 | 43 |

| MMP-9 | Gelatinase-B | 8 |

These values are based on data from the foundational study by MacPherson et al. (1997).

Experimental Protocols: Determination of Ki Values

The determination of Ki values for MMP inhibitors like this compound typically involves a fluorometric assay. The following is a representative, detailed protocol based on established methodologies.[1][2][3]

Principle

The assay measures the enzymatic activity of a specific MMP on a quenched fluorogenic peptide substrate. In its intact form, the substrate's fluorescence is suppressed. Upon cleavage by the MMP, a fluorophore is released, resulting in a measurable increase in fluorescence. The presence of an inhibitor, such as this compound, reduces the rate of substrate cleavage, and the degree of inhibition is used to calculate the Ki value.

Materials & Reagents

-

Recombinant human MMP-1, MMP-2, MMP-3, or MMP-9 (pre-activated)

-

This compound

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate

-

96-well, black, flat-bottom microplates

-

A fluorescence microplate reader capable of kinetic measurements at appropriate excitation/emission wavelengths (e.g., Ex/Em = 325/393 nm)

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of concentrations for testing.

-

Dilute the pre-activated MMP enzyme to the desired working concentration in Assay Buffer.

-

Prepare the fluorogenic substrate at a working concentration in Assay Buffer.

-

-

Assay Setup:

-

In the wells of a 96-well microplate, add the diluted this compound solutions.

-

Include a "no inhibitor" control (vehicle control) containing only the Assay Buffer and DMSO.

-

Add the diluted MMP enzyme to all wells except for the "no enzyme" blank.

-

Pre-incubate the plate at 37°C for 30 minutes to allow for the binding of the inhibitor to the enzyme.[1]

-

-

Reaction and Measurement:

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 to 60 minutes.[1]

-

-

Data Analysis:

-

Calculate the reaction rates (slopes of the linear phase of fluorescence increase).

-

Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Mandatory Visualizations

Experimental Workflow for Ki Determination

The following diagram outlines the key steps in the experimental process for determining the inhibitory constant of this compound.

References

CGS 27023A: A Technical Guide for Arthritis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A is a potent, orally active, non-peptidic inhibitor of a class of enzymes known as matrix metalloproteinases (MMPs). In the context of arthritis, both osteoarthritis (OA) and rheumatoid arthritis (RA), MMPs are key players in the degradation of cartilage and bone, contributing significantly to joint destruction and disease progression. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols used in its evaluation for arthritis research. While clinical development of broad-spectrum MMP inhibitors for arthritis has faced challenges, the study of compounds like this compound continues to provide valuable insights into the role of MMPs in joint diseases.

Mechanism of Action

This compound functions as a broad-spectrum inhibitor of matrix metalloproteinases.[1] These zinc-dependent endopeptidases are crucial for the turnover of extracellular matrix (ECM) components. In arthritic joints, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) stimulate synovial fibroblasts and chondrocytes to overproduce MMPs.[2] This leads to an imbalance between MMPs and their natural inhibitors, tissue inhibitors of metalloproteinases (TIMPs), resulting in the pathological degradation of cartilage.[2]

This compound exerts its therapeutic effect by binding to the active site of MMPs, thereby preventing them from breaking down the essential components of cartilage, such as collagen and aggrecan.[1][3]

Data Presentation

The inhibitory activity of this compound against several key MMPs implicated in arthritis is summarized below.

| Target MMP | Inhibition Constant (Ki) |

| MMP-1 (Collagenase-1) | 33 nM |

| MMP-2 (Gelatinase-A) | 20 nM |

| MMP-3 (Stromelysin-1) | 43 nM |

| MMP-9 (Gelatinase-B) | 8 nM |

Signaling Pathway

The following diagram illustrates the pathological signaling pathway in arthritis and the point of intervention for this compound.

Experimental Protocols

The following are summaries of key preclinical experimental protocols used to evaluate the efficacy of this compound in arthritis models. These descriptions are based on available published abstracts and may not be fully comprehensive.

In Vivo: Stromelysin-Induced Rabbit Cartilage Degradation Model

This model was designed to assess the in vivo efficacy of orally administered this compound in preventing cartilage degradation induced by the MMP stromelysin (MMP-3).[4]

Methodology:

-

Induction of Cartilage Degradation: Recombinant human stromelysin was injected intra-articularly into the knee joints of rabbits to initiate cartilage degradation.

-

Treatment: this compound was administered orally to the rabbits.

-

Assessment: The extent of cartilage degradation in the knee joints was evaluated. While the specific methods of assessment are not detailed in the abstract, they likely involved histological analysis of the cartilage to measure parameters such as proteoglycan loss and collagen network damage.

Ex Vivo: Bovine Articular Cartilage Explant Model with IL-1α Stimulation

This ex vivo model was utilized to investigate the ability of this compound to protect cartilage components from degradation induced by the pro-inflammatory cytokine IL-1α.[5]

Methodology:

-

Cartilage Explant Culture: Full-thickness articular cartilage explants were harvested from bovine joints and maintained in a culture medium.

-

Stimulation: The cartilage explants were stimulated with recombinant human IL-1α to induce the production of MMPs and subsequent degradation of cartilage matrix components.

-

Treatment: this compound was added to the culture medium of a subset of the stimulated explants.

-

Analysis: The levels of cartilage oligomeric matrix protein (COMP) and proteoglycans within the cartilage explants and released into the culture medium were quantified. This was likely performed using techniques such as enzyme-linked immunosorbent assays (ELISA) and biochemical assays for glycosaminoglycans (GAGs).

Experimental Workflow

The logical flow of a typical preclinical study investigating a novel MMP inhibitor like this compound is depicted below.

Conclusion

This compound has demonstrated significant potential as a tool for arthritis research, primarily through its potent, broad-spectrum inhibition of matrix metalloproteinases. The preclinical studies, although not recent, established its ability to prevent cartilage degradation in both in vivo and ex vivo models. While the progression of broad-spectrum MMP inhibitors to clinical use for arthritis has been met with challenges, including off-target effects and musculoskeletal toxicity, the foundational research conducted with compounds like this compound has been instrumental in elucidating the critical role of MMPs in the pathophysiology of joint diseases. Future research may focus on more selective MMP inhibitors or novel delivery systems to target these destructive enzymes more effectively within the arthritic joint.

References

- 1. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]

- 2. Matrix metalloproteinases in rheumatoid arthritis and osteoarthritis: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective matrix metalloproteinase (MMP) inhibition in rheumatoid arthritis--targetting gelatinase A activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matrix metalloproteinase inhibitor this compound protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

The Matrix Metalloproteinase Inhibitor CGS 27023A: A Potent Regulator of Cartilage Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cartilage degradation is a hallmark of debilitating joint diseases such as osteoarthritis, representing a significant challenge in therapeutic development. A key family of enzymes implicated in the pathological breakdown of the cartilage extracellular matrix is the matrix metalloproteinases (MMPs). This technical guide delves into the core scientific data surrounding CGS 27023A, a potent, orally active, non-peptidic inhibitor of MMPs. We will explore its inhibitory activity, its effects in preclinical models of cartilage degradation, the underlying signaling pathways, and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for cartilage preservation.

Introduction to this compound

This compound is a broad-spectrum matrix metalloproteinase inhibitor that has demonstrated significant potential in preventing the degradation of cartilage.[1] As a hydroxamic acid-based compound, it functions by chelating the zinc ion within the active site of MMPs, thereby inhibiting their enzymatic activity. Its efficacy has been demonstrated in both in vitro and in vivo models, highlighting its promise as a therapeutic agent for diseases characterized by excessive cartilage breakdown.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified against several key MMPs implicated in cartilage degradation. The inhibition constants (Ki) provide a measure of the inhibitor's binding affinity to the target enzyme. A lower Ki value indicates a higher affinity and greater inhibitory potency.

| Target Enzyme | Inhibition Constant (Ki) (nM) |

| MMP-1 (Collagenase-1) | 33 |

| MMP-2 (Gelatinase-A) | 20 |

| MMP-3 (Stromelysin-1) | 43 |

| MMP-9 (Gelatinase-B) | 8 |

Table 1: Inhibitory Potency of this compound against Key Matrix Metalloproteinases .[1][2][3][4]

Preclinical Efficacy in Cartilage Degradation Models

The protective effects of this compound on cartilage have been evaluated in established preclinical models. These studies provide crucial insights into the compound's biological activity in a physiological context.

In Vivo Rabbit Model of Stromelysin-Induced Cartilage Degradation

In a well-established rabbit model, the direct intra-articular injection of stromelysin (MMP-3) induces significant cartilage degradation. Oral administration of this compound has been shown to effectively block this erosion of the cartilage matrix.

In Vitro Bovine Articular Cartilage Explant Model

Bovine articular cartilage explants, when stimulated with the pro-inflammatory cytokine Interleukin-1 alpha (IL-1α), exhibit significant degradation of proteoglycans and cartilage oligomeric matrix protein (COMP). Treatment with this compound has been demonstrated to protect against the degradation of these critical matrix components.

Experimental Protocols

In Vivo Stromelysin-Induced Cartilage Degradation in Rabbits

This protocol outlines the methodology for inducing and evaluating cartilage degradation in a rabbit model.

-

Animal Model: New Zealand White rabbits.

-

Induction of Cartilage Degradation:

-

Anesthetize the rabbits.

-

Administer a single intra-articular injection of recombinant active stromelysin (MMP-3) into one stifle joint. The contralateral joint receives a vehicle control injection.

-

-

Treatment:

-

Administer this compound orally at a predetermined dose and time course relative to the stromelysin injection.

-

-

Assessment of Cartilage Degradation:

-

After a defined period, euthanize the animals and dissect the stifle joints.

-

Collect synovial fluid for biochemical analysis of cartilage degradation markers (e.g., proteoglycan fragments).

-

Harvest the articular cartilage for histological analysis (e.g., Safranin O staining for proteoglycan content) and immunohistochemistry to assess matrix integrity.

-

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo effects of stromelysin on the composition and physical properties of rabbit articular cartilage in the presence and absence of a synthetic inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinase-3 In Articular Cartilage Is Upregulated By Joint Immobilization And Suppressed By Passive Joint Motion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CGS-27023A | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

CGS 27023A: A Technical Guide for Researchers

An In-depth Review of the Chemical Structure, Physicochemical and Pharmacological Properties, and Experimental Evaluation of the Broad-Spectrum Matrix Metalloproteinase Inhibitor, CGS 27023A.

Introduction

This compound, also known as MMI270, is a potent, orally active, non-peptidic hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix (ECM) components. Their dysregulation is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases. This compound has been investigated for its therapeutic potential in diseases characterized by excessive ECM degradation, such as arthritis and cancer metastasis.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is a synthetic, small-molecule sulfonamide derivative.[2] The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

-

IUPAC Name: (2R)-N-hydroxy-2-[--INVALID-LINK--amino]-3-methylbutanamide

-

Molecular Formula: C₁₉H₂₅N₃O₅S

-

Molecular Weight: 407.48 g/mol

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 407.48 g/mol | N/A |

| Molecular Formula | C₁₉H₂₅N₃O₅S | N/A |

| Predicted Water Solubility | 0.0525 mg/mL | DrugBank |

| Predicted logP | 1.02 | DrugBank |

| Predicted pKa (Strongest Acidic) | 8.71 | DrugBank |

| Predicted pKa (Strongest Basic) | 4.81 | DrugBank |

Pharmacological Properties

This compound is a broad-spectrum inhibitor of MMPs, with potent activity against several key members of the MMP family.[1] Its pharmacological profile is characterized by its inhibitory constants (Ki) and its effects in preclinical and clinical studies.

Inhibitory Activity:

| Target MMP | Kᵢ (nM) |

| MMP-1 (Collagenase-1) | 33 |

| MMP-2 (Gelatinase-A) | 20 |

| MMP-3 (Stromelysin-1) | 43 |

| MMP-9 (Gelatinase-B) | 8 |

Pharmacokinetics:

Preclinical studies in rats and dogs have shown that this compound is rapidly absorbed after oral administration, with a bioavailability of 44% in fasted rats.[1] In human clinical trials, this compound demonstrated linear pharmacokinetics and was rapidly absorbed and eliminated with minimal accumulation upon chronic dosing.[4] Sustained plasma concentrations sufficient to inhibit target enzymes were achieved at doses of 150 mg twice daily or higher.[4] The mean drug exposure (AUC) was found to be related to the dose.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the catalytic activity of MMPs. The hydroxamic acid moiety of this compound chelates the zinc ion in the active site of MMPs, thereby blocking their enzymatic activity.[5] By inhibiting MMPs, this compound can prevent the degradation of ECM components and modulate downstream signaling pathways involved in disease progression.

In the context of arthritis, MMPs, particularly stromelysin-1 (MMP-3), are responsible for the degradation of proteoglycans and other cartilage matrix components.[6] By inhibiting these enzymes, this compound can protect cartilage from degradation.

In cancer, MMPs play a crucial role in tumor invasion, metastasis, and angiogenesis.[7] They degrade the basement membrane and interstitial matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. MMPs also release and activate growth factors and cytokines that promote tumor growth and the formation of new blood vessels. By inhibiting MMPs, this compound can potentially block these processes.

Below is a generalized diagram of the role of MMPs in ECM degradation and the point of intervention for this compound.

Caption: this compound inhibits active MMPs, blocking ECM degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methodologies used in the evaluation of this compound.

MMP Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds like this compound against MMPs using a fluorogenic substrate.

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-3, MMP-9)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

Fluorogenic MMP substrate

-

This compound or other test inhibitors

-

96-well microplate (black, for fluorescence readings)

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted inhibitor solutions to the wells of the microplate.

-

Add the recombinant MMP enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 340 nm and emission at 440 nm, depending on the substrate).

-

Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time curves.

-

Determine the concentration of inhibitor that causes 50% inhibition (IC₅₀) by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

The inhibitory constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, if the substrate concentration and Km are known.

Caption: Workflow for MMP inhibition assay.

Stromelysin-Induced Rabbit Cartilage Degradation Model

This in vivo model was used to evaluate the oral efficacy of this compound in preventing cartilage degradation.[1]

Animals:

-

New Zealand White rabbits

Procedure:

-

Induction of Cartilage Degradation:

-

Anesthetize the rabbits.

-

Inject recombinant human stromelysin (MMP-3) intra-articularly into one knee joint.

-

Inject vehicle (buffer) into the contralateral knee as a control.

-

-

Treatment:

-

Administer this compound orally (e.g., by gavage) at various doses and time points before and after stromelysin injection.

-

A control group receives the vehicle.

-

-

Assessment of Cartilage Degradation:

-

After a specified period (e.g., 24-48 hours), euthanize the animals.

-

Dissect the knee joints and collect the articular cartilage.

-

Homogenize the cartilage and quantify the proteoglycan content (e.g., using a dimethylmethylene blue dye-binding assay).

-

Compare the proteoglycan content in the stromelysin-injected knees of treated and untreated animals to the vehicle-injected control knees.

-

A significant reduction in proteoglycan loss in the treated group indicates efficacy.

-

Caption: Workflow of the rabbit cartilage degradation model.

Conclusion

This compound is a well-characterized, potent, and orally active broad-spectrum inhibitor of matrix metalloproteinases. Its ability to inhibit key MMPs involved in the degradation of the extracellular matrix has made it a valuable tool for studying the role of these enzymes in various diseases and a potential therapeutic candidate. The data and experimental protocols summarized in this technical guide provide a foundation for researchers and drug development professionals working with this compound and other MMP inhibitors. Further research to delineate its precise effects on complex signaling networks and to identify more selective second-generation inhibitors will be crucial for the clinical translation of MMP-targeted therapies.

References

- 1. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of stromelysin in the cartilage destruction that accompanies inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CGS 27023A: A Non-Peptidic Stromelysin Inhibitor

This in-depth technical guide provides a comprehensive overview of CGS 27023A (also known as MMI270), a potent, orally active, non-peptidic inhibitor of matrix metalloproteinases (MMPs), with a particular focus on stromelysin-1 (MMP-3). This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction: The Role of Stromelysin and the Advent of Non-Peptidic Inhibitors

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] Their activity is essential for normal physiological processes like tissue remodeling, wound healing, and development.[1][3] However, dysregulation of MMP activity is implicated in numerous pathological conditions, including arthritis, cancer, and cardiovascular diseases.[1][4][5]

Stromelysin-1 (MMP-3) is a key member of this family with a broad substrate specificity, capable of degrading proteoglycans, fibronectin, laminin, and various collagens.[6][7] It also activates other MMPs, such as pro-MMP-9, amplifying the proteolytic cascade.[6] This central role makes stromelysin-1 a significant therapeutic target. Early MMP inhibitors were often peptide-based, suffering from poor bioavailability and lack of specificity.[5] This led to the development of non-peptidic inhibitors like this compound, which offered improved pharmacokinetic properties and oral activity.[5][8] this compound is a hydroxamic acid-based inhibitor that chelates the active site zinc ion of MMPs.[8][9]

Quantitative Analysis of this compound Activity

This compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize the key quantitative data regarding its inhibitory potency and pharmacokinetic profile.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | Parameter | Value (nM) | Reference(s) |

| Stromelysin-1 (MMP-3) | Ki | 43 | [10][11] |

| Stromelysin-1 (MMP-3) | IC50 | 13 | [12] |

| Collagenase-1 (MMP-1) | Ki | 33 | [10][11] |

| Collagenase-1 (MMP-1) | IC50 | 33 | [12] |

| Gelatinase A (MMP-2) | Ki | 20 | [10][11] |

| Gelatinase B (MMP-9) | Ki | 8 | [10][11] |

| Gelatinase B (MMP-9) | IC50 | 8 | [12] |

Table 2: Pharmacokinetic Parameters of Oral this compound in Humans (Single Dose).[12]

| Dose | State | Cmax (ng/mL) | Tmax (hours) | AUC0-8h (ng·h/mL) |

| 150 mg | Fasted | 1007 ± 355 | 1.3 ± 0.5 | 3217 ± 1157 |

| 150 mg | Fed | 667 ± 255 | 2.8 ± 1.1 | 3090 ± 1290 |

| 400 mg | Fasted | 1943 ± 893 | 1.8 ± 1.0 | 7943 ± 3723 |

| 400 mg | Fed | 1357 ± 535 | 3.1 ± 0.9 | 7410 ± 3200 |

| 600 mg | Fasted | 2270 ± 1170 | 2.5 ± 1.5 | 10600 ± 5660 |

| 600 mg | Fed | 1700 ± 620 | 3.3 ± 0.8 | 10200 ± 4300 |

Data presented as mean ± standard deviation.

A Phase I clinical trial established a recommended Phase II dose of 300 mg twice daily. The main toxicities observed were rash and musculoskeletal side effects.[9] Although the compound showed biological activity, it did not produce tumor regressions in patients with advanced solid cancers.[9] Clinical development was subsequently halted for this indication due to side effects.[13][14]

Stromelysin-1 in Cellular Signaling

Stromelysin-1 is not merely a structural protein degrader; it actively participates in cell signaling pathways that can influence tumor progression. One such pathway is the Wnt/β-catenin signaling cascade.

MMP-3 can cleave E-cadherin, a cell adhesion molecule that sequesters β-catenin at the cell membrane.[15] The cleavage of E-cadherin leads to the release of β-catenin into the cytoplasm. In the absence of a Wnt signal, β-catenin is typically phosphorylated by a destruction complex (containing GSK-3β, APC, and Axin) and targeted for ubiquitination and proteasomal degradation. However, when Wnt signaling is active, or when β-catenin pools are increased due to E-cadherin cleavage, β-catenin can translocate to the nucleus. There, it complexes with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and migration.[7][15][16] Studies have shown that MMP-3 is both a transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[16]

References

- 1. Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 2. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray structure of human stromelysin catalytic domain complexed with nonpeptide inhibitors: implications for inhibitor selectivity [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Matrilysins and Stromelysins in Pathogenesis and Diagnostics of Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The matrix metalloproteinase stromelysin-1 acts as a natural mammary tumor promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

CGS 27023A (MMI 270): An In-Depth Technical Guide to a Broad-Spectrum Matrix Metalloproteinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CGS 27023A, also known as MMI 270, is a potent, orally bioavailable, non-peptidic hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to both normal physiological functions and pathological conditions. Dysregulation of MMP activity is a hallmark of numerous diseases, including cancer, arthritis, and cardiovascular disorders. This technical guide provides a comprehensive overview of the research applications of this compound, focusing on its mechanism of action, quantitative inhibitory activity, pharmacokinetic profile, and detailed experimental methodologies. The information presented herein is intended to support researchers and drug development professionals in leveraging this compound for preclinical and clinical investigations.

Core Mechanism of Action

This compound exerts its biological effects through the potent and broad-spectrum inhibition of various members of the matrix metalloproteinase family. The hydroxamate moiety in its chemical structure chelates the zinc ion within the catalytic domain of MMPs, thereby reversibly inhibiting their enzymatic activity. This action prevents the degradation of crucial extracellular matrix components, such as collagen and proteoglycans. By inhibiting MMPs, this compound modulates a variety of cellular processes that are dependent on ECM remodeling.

Signaling Pathways Modulated by this compound

The inhibition of MMPs by this compound has significant downstream consequences on cellular signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis. Key among the targeted enzymes are MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B), which are well-documented for their roles in cancer progression.

Methodological & Application

Application Notes and Protocols for CGS 27023A In Vivo Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGS 27023A is a potent, orally bioavailable, non-peptidic broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It exhibits inhibitory activity against several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, which are key enzymes involved in the degradation of the extracellular matrix.[1] Dysregulation of MMP activity is implicated in the pathogenesis of various diseases, including cancer metastasis and osteoarthritis.[2][3] These application notes provide detailed protocols for in vivo experimental models to evaluate the efficacy of this compound in oncology and rheumatology research.

Mechanism of Action

This compound functions by chelating the zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity. This action prevents the breakdown of extracellular matrix components, a critical step in tumor invasion, angiogenesis, and cartilage degradation.[4][5][6] The inhibitory constants (Ki) of this compound for various MMPs are summarized in the table below.

| MMP Target | Ki (nM) |

| MMP-1 (Collagenase-1) | 33 |

| MMP-2 (Gelatinase A) | 20 |

| MMP-3 (Stromelysin-1) | 43 |

| MMP-9 (Gelatinase B) | 8 |

Data sourced from MedchemExpress.[1]

Signaling Pathway in Cancer Metastasis

MMPs, particularly MMP-2 and MMP-9, play a crucial role in cancer cell invasion and angiogenesis, key processes in metastasis.[5][7][8] They are often upregulated in aggressive tumors and their activity is associated with poor prognosis.[7] this compound, by inhibiting these MMPs, can interfere with the metastatic cascade.

In Vivo Experimental Protocols

Murine Melanoma Lung Metastasis Model

This protocol is designed to evaluate the efficacy of this compound in inhibiting the formation of lung metastases from circulating melanoma cells.

Experimental Workflow:

Materials:

-

Animal Model: C57BL/6 mice (female, 6-8 weeks old)

-

Tumor Cells: B16-F10 murine melanoma cell line

-

Test Article: this compound

-

Vehicle: To be determined based on solubility and route of administration (e.g., 0.5% carboxymethylcellulose for oral gavage).

-

Reagents: Phosphate-buffered saline (PBS), cell culture medium (e.g., DMEM), trypsin-EDTA.

Procedure:

-

Cell Preparation: Culture B16-F10 melanoma cells in appropriate medium until they reach 80-90% confluency. Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2.5 x 105 cells/mL.

-

Tumor Cell Inoculation: Anesthetize the mice and inject 100 µL of the cell suspension (2.5 x 104 cells) into the lateral tail vein.

-

Treatment Administration:

-

Randomly assign mice to a control group and a this compound treatment group.

-

Prepare a formulation of this compound in a suitable vehicle. While the specific dose used in the B16-F10 model is not explicitly stated in the provided results, a starting dose of 30 mg/kg administered orally once or twice daily can be considered based on other preclinical studies.[9]

-

Administer the this compound formulation or vehicle to the respective groups daily for 14 consecutive days, starting on the day of tumor cell inoculation.

-

-

Endpoint Analysis:

-

On day 15, euthanize the mice.

-

Excise the lungs and fix them in Bouin's solution.

-

Count the number of visible tumor nodules on the lung surface.

-

For micrometastasis analysis, lung tissues can be processed for histology and melanin content measurement.[3]

-

Quantitative Data Summary (Hypothetical based on reported significant decrease):

| Treatment Group | Mean Number of Lung Nodules (± SEM) | Percent Inhibition |

| Vehicle Control | 150 (± 20) | - |

| This compound (30 mg/kg) | 50 (± 10) | 66.7% |

Note: This data is illustrative. Actual results may vary.

Rabbit Model of Osteoarthritis

This protocol evaluates the ability of this compound to prevent cartilage degradation in a surgically induced model of osteoarthritis.

Experimental Workflow:

Materials:

-

Animal Model: New Zealand White rabbits (male, 2.0-2.5 kg)

-

Test Article: this compound

-

Vehicle: Suitable for the chosen route of administration.

-

Surgical Instruments: Standard sterile surgical pack.

-

Reagents for Histology: Formalin, decalcifying solution, Safranin O-fast green stain.

Procedure:

-

Induction of Osteoarthritis:

-

Anesthetize the rabbits.

-

Perform a bilateral anterior cruciate ligament transection (ACLT) on the knee joints to induce instability and subsequent cartilage degradation.[10]

-

-

Treatment Administration:

-

Two weeks post-surgery, randomly divide the rabbits into a control group and a this compound treatment group.

-

A dose of 75 µmol/kg administered via oral gavage has been shown to be effective in a rabbit model of cartilage degradation.[1] Prepare the this compound formulation in a suitable vehicle.

-

Administer the this compound formulation or vehicle to the respective groups at the determined frequency and duration (e.g., once daily for 4-7 weeks).

-

-

Endpoint Analysis:

-

At the end of the treatment period (e.g., 6 or 9 weeks post-ACLT), euthanize the rabbits.

-

Dissect the knee joints and perform a gross morphological assessment of the femoral condyles, scoring the severity of lesions.

-

Fix the femoral condyles in formalin, decalcify, and embed in paraffin for histological analysis.

-

Stain sections with Safranin O-fast green to visualize proteoglycan content and assess cartilage structure.

-

Evaluate histological sections using a scoring system such as the OARSI score.

-

Gene expression analysis of MMPs (e.g., MMP-1, MMP-3, MMP-13) and their inhibitors (e.g., TIMP-1) in the cartilage can also be performed.[10]

-

Quantitative Data Summary (Based on reported cartilage protection):

| Treatment Group | Gross Morphology Score (Mean ± SD) | Histological Score (OARSI, Mean ± SD) | MMP-13 Gene Expression (Fold Change vs. Normal) |

| Vehicle Control | 3.2 (± 0.5) | 18.5 (± 3.2) | 5.8 |

| This compound (75 µmol/kg) | 1.5 (± 0.3) | 8.2 (± 2.1) | 2.1 |

Note: This data is illustrative and based on the expected outcome of significant cartilage protection.

Pharmacokinetics and Safety

Clinical studies in humans have shown that this compound is rapidly absorbed after oral administration, with pharmacokinetics being linear.[11] Sustained plasma concentrations sufficient for target enzyme inhibition were achieved at doses of 150 mg twice daily.[11] The most common adverse effects reported were rash and musculoskeletal side effects.[11]

Conclusion

This compound is a valuable research tool for investigating the role of MMPs in various pathological processes. The in vivo models described provide a framework for evaluating the therapeutic potential of this compound in preclinical settings for cancer and osteoarthritis. Careful consideration of the experimental design, including appropriate controls, dosing regimens, and endpoint analyses, is crucial for obtaining robust and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical potential of matrix metalloprotease inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix metalloproteinase-2 regulates vascular patterning and growth affecting tumor cell survival and invasion in GBM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. INHIBITION OF BREAST CANCER METASTASIS BY PRESURGICAL TREATMENT WITH AN ORAL MATRIX METALLOPROTEINASE INHIBITOR: A PRECLINICAL PROOF-OF-PRINCIPLE STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGS 27023A in a Rabbit Cartilage Degradation Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of CGS 27023A, a potent, orally active matrix metalloproteinase (MMP) inhibitor, in a rabbit model of stromelysin-induced cartilage degradation. The information is compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is a non-peptidic, broad-spectrum MMP inhibitor with potent activity against several MMPs, including MMP-3 (stromelysin-1), which is a key enzyme in the degradation of cartilage extracellular matrix.[1] In vivo studies have demonstrated its efficacy in preventing cartilage degradation in rabbit models, making it a valuable tool for osteoarthritis research and the development of disease-modifying osteoarthritis drugs (DMOADs). This document outlines the dosage, administration, and experimental procedures for utilizing this compound in a stromelysin-induced rabbit cartilage degradation model.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in two different rabbit models of cartilage degradation.

| Parameter | Stromelysin-Induced Model | Meniscectomy-Induced Model |

| Compound | This compound | This compound |

| Animal Model | New Zealand White Rabbits | New Zealand White Rabbits |

| Induction Method | Intra-articular injection of stromelysin (MMP-3) | Partial lateral meniscectomy |

| Dosage | 30 mg/kg | 100 mg/kg |

| Administration Route | Oral (p.o.) | In-feed |

| Frequency | Single dose | Daily |

| Duration of Action | Up to 8 hours | 8 weeks |

| Primary Outcome | Prevention of acute cartilage degradation | Reduction in cartilage pathology |

Signaling Pathway of this compound in Cartilage Degradation

This compound exerts its chondroprotective effects by directly inhibiting the catalytic activity of matrix metalloproteinases, particularly stromelysin-1 (MMP-3). In the context of cartilage degradation, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are released into the joint, stimulating chondrocytes to produce MMPs. Stromelysin (MMP-3) plays a crucial role in this process by degrading key components of the extracellular matrix, such as proteoglycans and type IX collagen, and by activating other MMPs, including procollagenases. By inhibiting stromelysin, this compound blocks this degradative cascade, thus preserving the integrity of the cartilage matrix.

Experimental Protocols

Protocol 1: Stromelysin-Induced Acute Cartilage Degradation Model

This protocol is designed to evaluate the acute chondroprotective effects of this compound.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Recombinant active stromelysin-1 (MMP-3)

-

Sterile saline

-

Male New Zealand White rabbits (2.5-3.0 kg)

-

Gavage needles

-

Insulin syringes with 30-gauge needles

Procedure:

-

Animal Acclimatization: Acclimatize rabbits to laboratory conditions for at least one week prior to the experiment.

-

This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration suitable for delivering a 30 mg/kg dose in a reasonable volume (e.g., 1-2 mL).

-

Administration of this compound: Administer the prepared this compound suspension (30 mg/kg) or vehicle control to the rabbits via oral gavage.

-

Induction of Cartilage Degradation: One hour after the administration of this compound or vehicle, anesthetize the rabbits. Inject one knee joint of each rabbit with a solution of recombinant active stromelysin-1 in sterile saline. The contralateral knee can be injected with sterile saline as a control.

-

Post-Induction and Tissue Harvest: Euthanize the rabbits at a predetermined time point (e.g., 8 hours post-stromelysin injection) to assess the acute effects.

-

Cartilage Analysis: Dissect the knee joints and collect the articular cartilage. Analyze the cartilage for proteoglycan content (e.g., Safranin O staining and quantification) and collagen degradation (e.g., immunohistochemistry for collagen cleavage epitopes).

Protocol 2: Meniscectomy-Induced Osteoarthritis Model

This protocol is for evaluating the long-term, disease-modifying effects of this compound.

Materials:

-

This compound

-

Rabbit chow

-

Male New Zealand White rabbits (mature)

-

Surgical instruments for aseptic surgery

Procedure:

-

Animal Acclimatization: As in Protocol 1.

-

Diet Preparation: Incorporate this compound into the rabbit chow to achieve a daily dose of 100 mg/kg based on average daily food consumption. Prepare a control diet without the compound.

-

Surgical Induction of Osteoarthritis: Anesthetize the rabbits and perform a partial lateral meniscectomy on one knee joint to induce osteoarthritis. The contralateral joint can serve as a non-operated control.

-

Post-Surgical Care and Treatment: Provide appropriate post-operative care. Start the rabbits on the this compound-containing diet or the control diet.

-

Long-Term Study: Maintain the rabbits on their respective diets for the duration of the study (e.g., 8 weeks).

-

Endpoint Analysis: At the end of the study period, euthanize the rabbits. Dissect the knee joints and perform macroscopic and histological scoring of cartilage pathology.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vivo testing of this compound in a rabbit cartilage degradation model.

References

Application Notes and Protocols for the Synthesis of Radiolabeled CGS 27023A for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various radiolabeled analogs of CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor, for use in Positron Emission Tomography (PET) imaging. The protocols described herein cover the synthesis of fluorine-18 ([¹⁸F]), carbon-11 ([¹¹C]), and radioiodinated derivatives of this compound, along with guidelines for small animal PET imaging and biodistribution studies.

Introduction

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[1] Dysregulation of MMP activity is implicated in a variety of pathological processes, including cancer metastasis, inflammation, and cardiovascular diseases.[2] Non-invasive imaging of MMP activity using PET can provide valuable insights into disease progression and response to therapy. Radiolabeled versions of this compound serve as valuable probes for this purpose.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of different radiolabeled this compound analogs.

Table 1: Synthesis of [¹⁸F]-labeled this compound Derivative

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 12.1 ± 5.9% | [3] |

| Radiochemical Purity | 98.8 ± 0.6% | [3] |

| Specific Activity | 39 ± 27 GBq/µmol | [3] |

| Synthesis Time (from end of radionuclide production) | 160 ± 18 min | [3] |

Table 2: Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs

| Parameter | Value | Reference |

| Radiochemical Yield (decay-corrected) | 40-60% | [4] |

| Synthesis Time | 20-25 min | [4] |

Signaling Pathway

This compound exerts its biological effect by inhibiting the catalytic activity of MMPs. The diagram below illustrates a simplified signaling pathway of MMP activation and its inhibition by compounds like this compound.

Caption: A diagram illustrating the signaling pathway of MMP activation and its inhibition.

Experimental Protocols

Synthesis of [¹⁸F]-labeled this compound Derivative

This protocol is based on a one-step nucleophilic aromatic substitution reaction.

Materials:

-

Precursor: (R)-2-(N-((6-trimethylammoniumpyridin-3-yl)methyl)-4-methoxyphenyl-sulfonamido)-N-hydroxy-3-methylbutanamide triflate salt

-

[¹⁸F]Fluoride

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Water for injection

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

HPLC system for purification

Workflow Diagram:

Caption: Workflow for the synthesis of [¹⁸F]-labeled this compound derivative.

Procedure:

-

[¹⁸F]Fluoride processing: Trap aqueous [¹⁸F]fluoride from the cyclotron target onto a pre-conditioned anion exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

Azeotropic drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C).

-

Radiolabeling reaction: Add the precursor dissolved in anhydrous DMF to the dried [¹⁸F]fluoride-K₂₂₂ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 120°C) for a designated time (e.g., 15 minutes).

-

Purification: After cooling, quench the reaction with water and pass the mixture through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the product with acetonitrile or ethanol.

-

Further purify the product using a semi-preparative HPLC system.

-

Formulation: Collect the desired product fraction from the HPLC, remove the solvent under reduced pressure, and formulate the final product in a sterile solution, typically saline with a small percentage of ethanol for solubility.

-

Quality Control: Perform quality control checks including radiochemical purity (by radio-TLC and analytical HPLC), specific activity, and residual solvent analysis.

Synthesis of [¹¹C]Methyl-Halo-CGS 27023A Analogs

This protocol involves the ¹¹C-O-methylation of a precursor at the aminohydroxyl position.[4]

Materials:

-

Precursor: Halo-CGS 27023A analogs (e.g., 2-F, 4-F, 2-Cl, etc.)

-

[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

-

Base (e.g., sodium hydride or a non-nucleophilic organic base)

-

Anhydrous solvent (e.g., DMF)

-

SPE cartridges for purification

-

HPLC system for quality control

Procedure:

-

Precursor preparation: Dissolve the halo-CGS 27023A analog precursor in an anhydrous solvent in a reaction vessel.

-

¹¹C-Methylation: Bubble the gaseous [¹¹C]methyl triflate, produced from a gas-phase iodination of [¹¹C]methane followed by reaction with silver triflate, through the precursor solution containing a base at room temperature or slightly elevated temperature.

-

Purification: After the reaction is complete (typically monitored by radio-TLC), quench the reaction and purify the crude product using SPE cartridges.

-

Formulation and Quality Control: Formulate the final product and perform quality control as described for the [¹⁸F]-labeled analog.

Synthesis of Radioiodinated this compound Analogs

This protocol involves the electrophilic radioiodination of a suitable precursor.

Materials:

-

Precursor: A this compound analog with an activatable aromatic ring (e.g., a phenol or an organotin precursor).

-

Radioiodide ([¹²³I]NaI or [¹²⁵I]NaI)

-

Oxidizing agent (e.g., Chloramine-T, Iodogen)

-

Reaction buffer (e.g., phosphate buffer)

-

Reducing agent to quench the reaction (e.g., sodium metabisulfite)

-

SPE cartridges and/or HPLC for purification

Procedure:

-

Reaction setup: In a reaction vial, combine the precursor dissolved in a suitable solvent with the radioiodide solution in a reaction buffer.

-

Radioiodination: Initiate the reaction by adding the oxidizing agent. Allow the reaction to proceed at room temperature for a specified time (e.g., 5-15 minutes).

-

Quenching: Stop the reaction by adding a reducing agent.

-

Purification, Formulation, and Quality Control: Purify the product using SPE and/or HPLC, formulate in a suitable vehicle, and perform quality control as previously described.

Small Animal PET Imaging Protocol

The following is a general protocol for PET imaging of tumor-bearing mice with a radiolabeled this compound analog. This protocol should be adapted based on the specific radiotracer and research question.

Workflow Diagram:

Caption: General workflow for small animal PET imaging with a radiolabeled tracer.

Procedure:

-

Animal Preparation:

-

Use tumor-bearing mice (e.g., xenograft or genetically engineered models).

-

Fast the animals for 4-6 hours prior to imaging to reduce background signal, especially for [¹⁸F]FDG co-scans.

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen. Maintain body temperature using a heating pad.

-

-

Radiotracer Administration:

-

Administer a known amount of the radiolabeled this compound analog (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

-

Record the exact injected dose by measuring the syringe before and after injection in a dose calibrator.

-

-

Uptake Period:

-

Allow the radiotracer to distribute for a specific period (e.g., 60 minutes). The optimal uptake time should be determined in preliminary studies.

-

-

PET/CT Imaging:

-

Position the anesthetized animal in the PET/CT scanner.

-

Acquire a CT scan for anatomical localization and attenuation correction.

-

Perform a static or dynamic PET scan over the region of interest (e.g., the tumor).

-

-

Image Reconstruction and Analysis:

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Co-register the PET and CT images.

-

Draw regions of interest (ROIs) on the tumor and other organs of interest to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

-

Biodistribution Studies

Ex vivo biodistribution studies are essential to validate the in vivo PET imaging data.

Procedure:

-

Following radiotracer administration and the specified uptake period, humanely euthanize the mice.

-

Immediately dissect and collect organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, kidneys, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a calibrated gamma counter.

-

Calculate the %ID/g for each tissue.

These detailed protocols and application notes should serve as a valuable resource for researchers and scientists working on the development and application of radiolabeled this compound for PET imaging of MMP activity. Adherence to these guidelines will help ensure the generation of high-quality, reproducible data.

References

CGS 27023A solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGS 27023A is a potent, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. The dysregulation of MMP activity is implicated in a variety of pathological processes, including arthritis, cancer cell invasion, and metastasis. This compound has been shown to inhibit several MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9, with Ki values in the nanomolar range, making it a valuable tool for in vitro and in vivo studies of MMP-driven pathologies.[1]

These application notes provide detailed information on the solubility, preparation, and experimental use of this compound for laboratory research.

Physicochemical and Inhibitory Data

The following tables summarize the key physicochemical properties and inhibitory constants (Ki) of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₃N₃O₅S |

| Molecular Weight | 393.46 g/mol [2] |

| Appearance | Solid Powder |

| CAS Number | 161314-82-5 |

Table 2: Inhibitory Activity (Ki) of this compound against various MMPs

| MMP Target | Ki (nM) |

| MMP-1 | 33 |

| MMP-2 | 20 |

| MMP-3 | 43 |

| MMP-9 | 8 |

Data compiled from MedchemExpress.[1]

Solubility and Preparation of Stock Solutions

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

Table 3: Solubility of this compound

| Solvent | Concentration |

| Dimethyl Sulfoxide (DMSO) | 10 mM[3] |

| Phosphate-Buffered Saline (PBS) | Data not available |

| Ethanol | Data not available |

| Cell Culture Medium | Data not available |

Note: The solubility of this compound in aqueous buffers such as PBS, and in cell culture media has not been extensively reported in publicly available literature. It is strongly recommended that researchers determine the solubility in their specific experimental buffer or medium empirically before preparing working solutions.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

-

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-grade Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped microcentrifuge tubes

-

Calibrated pipettes and sterile tips

-

-

Procedure:

-

Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3935 mg of this compound (MW = 393.46 g/mol ).

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

-

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 4: Storage Recommendations

| Form | Storage Temperature | Stability |

| Solid Powder | -20°C | 12 Months |

| 4°C | 6 Months | |

| In DMSO | -80°C | 6 Months |

| -20°C | 6 Months |

Data compiled from Probechem.[3]

Signaling Pathway and Experimental Workflow

This compound directly inhibits the catalytic activity of MMPs, thereby preventing the degradation of ECM components.

Caption: this compound inhibits MMPs, preventing ECM degradation.

The following diagram outlines a typical workflow for an in vitro MMP inhibition assay using this compound.

Caption: Workflow for an in vitro MMP inhibition assay.

Detailed Experimental Protocol: In Vitro MMP Inhibition Assay

This protocol describes a fluorometric method to determine the inhibitory activity of this compound against a specific MMP.

Materials and Reagents

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Recombinant active MMP enzyme (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader with excitation/emission wavelengths suitable for the chosen substrate (e.g., 328 nm excitation/393 nm emission)

Procedure

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO as described above.

-

Perform a serial dilution of the stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM). Prepare a sufficient volume for the assay.

-

-

Enzyme Preparation:

-

Dilute the recombinant active MMP enzyme to the desired working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the assay period.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add 80 µL of Assay Buffer.

-

Control wells (enzyme activity without inhibitor): Add 70 µL of Assay Buffer and 10 µL of Assay Buffer (instead of inhibitor).

-

Inhibitor wells: Add 70 µL of Assay Buffer and 10 µL of each this compound dilution.

-

Add 10 µL of the diluted active MMP enzyme to the control and inhibitor wells.

-

Gently tap the plate to mix.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions.

-

Add 10 µL of the substrate solution to all wells to initiate the reaction.

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

-

Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

-

Data Analysis

-

Subtract the fluorescence readings of the blank wells from all other wells.

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Safety Precautions

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

-

Handle DMSO in a well-ventilated area, as it can facilitate the absorption of other chemicals through the skin.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

Application Note & Protocol: Utilizing CGS 27023A for the Inhibition of MMP Activity in Zymography Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2][3] Their enzymatic activity is implicated in a wide array of physiological processes, including embryogenesis, wound healing, and angiogenesis.[4] However, dysregulated MMP activity is a hallmark of various pathologies such as cancer, arthritis, and cardiovascular diseases.[1] Gelatin zymography is a widely used and sensitive technique to detect and characterize the activity of gelatinases, particularly MMP-2 and MMP-9.[5][6] This method involves the separation of proteins by electrophoresis in a polyacrylamide gel copolymerized with gelatin.[7] Following renaturation, active MMPs digest the gelatin, creating clear bands against a stained background.[5]

CGS 27023A is a potent, broad-spectrum, non-peptidic inhibitor of MMPs.[8] Its use in zymography assays serves as a critical negative control to confirm that the observed proteolytic activity is indeed due to MMPs. By incubating samples with this compound, a significant reduction or complete absence of gelatinolytic bands validates the MMP-specificity of the assay. This application note provides a detailed protocol for the use of this compound in gelatin zymography for the confident identification of MMP activity in biological samples.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against a panel of human MMPs, demonstrating its broad-spectrum inhibitory profile.

| MMP Target | Ki (nM) | IC50 (nM) |

| MMP-1 (Collagenase-1) | 33 | 33[2], 56[9] |

| MMP-2 (Gelatinase-A) | 20 | - |

| MMP-3 (Stromelysin-1) | 43 | - |

| MMP-9 (Gelatinase-B) | 8 | - |

| MMP-13 (Collagenase-3) | - | 6[9] |

| MMP-14 (MT1-MMP) | - | 23[9] |

Note: Ki and IC50 values can vary depending on the assay conditions and substrate used.

Experimental Protocols

Protocol 1: Preparation of Gelatin Zymography Gels

This protocol outlines the preparation of a 10% SDS-PAGE gel containing 0.1% gelatin.

Materials:

-

30% Acrylamide/Bis-acrylamide solution

-

1.5 M Tris-HCl, pH 8.8 (for resolving gel)

-

0.5 M Tris-HCl, pH 6.8 (for stacking gel)

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Gelatin solution (10 mg/mL in ddH2O, prepare fresh)[10]

-

ddH2O

Procedure:

-